molecular formula C20H18N2O5 B7718124 2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide

2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide

Cat. No. B7718124
M. Wt: 366.4 g/mol
InChI Key: OWFCGQKJJLZLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide is a quinoxaline derivative, which has been extensively studied for its potential applications in scientific research. This compound is known for its unique properties, including its ability to act as an antioxidant and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide involves its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. The compound also activates the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Additionally, the compound has been shown to modulate various signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve insulin sensitivity, and protect against neuronal damage. The compound has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of various cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide in lab experiments is its ability to scavenge free radicals and inhibit inflammation. This makes it a valuable tool for studying the role of oxidative stress and inflammation in various diseases. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide. One area of research is the development of new derivatives with improved solubility and bioavailability. Another area of research is the investigation of the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the compound's anti-cancer properties could be further explored for the development of new cancer therapies.

Synthesis Methods

The synthesis of 2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide involves the reaction of 3-methylbenzoyl chloride with 2-acetyl-7-methoxyquinoxaline in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen peroxide and acetic acid to obtain the desired compound. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

2-acetyl-7-methoxy-3-(((3-methylbenzoyl)oxy)methyl)quinoxaline 1-oxide has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. The compound has also been studied for its potential applications in neuroprotection and anti-aging.

properties

IUPAC Name

(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 3-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-12-5-4-6-14(9-12)20(24)27-11-17-19(13(2)23)22(25)18-10-15(26-3)7-8-16(18)21-17/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFCGQKJJLZLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OCC2=NC3=C(C=C(C=C3)OC)[N+](=C2C(=O)C)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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